molecular formula C21H16ClN5O3S2 B2744081 10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892738-75-9

10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2744081
CAS No.: 892738-75-9
M. Wt: 485.96
InChI Key: AUUKBPQVPCFFIC-UHFFFAOYSA-N
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Description

This compound belongs to a class of polyheterocyclic molecules featuring a tricyclic core (5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-pentaene) with a sulfonyl group (4-chlorobenzenesulfonyl) at position 10 and an N-(2-ethoxyphenyl) substituent at position 5. Its structural complexity arises from the fusion of sulfur and nitrogen-containing heterocycles, which confers unique electronic and steric properties.

Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c1-2-30-17-6-4-3-5-15(17)23-19-18-16(11-12-31-18)27-20(24-19)21(25-26-27)32(28,29)14-9-7-13(22)8-10-14/h3-12H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUKBPQVPCFFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include continuous flow processes and the use of automated reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia group.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other sulfonyl- and aryl-substituted tricyclic derivatives. Key analogues include:

Compound Name Substituents (Position) Key Structural Differences Hypothesized Impact on Properties
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine 4-Methylbenzenesulfonyl (10), N-4-ethoxyphenyl (7) Methyl vs. chloro on sulfonyl; para- vs. ortho-ethoxy Increased lipophilicity (Cl), altered steric hindrance
10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[...]-7-amine Benzenesulfonyl (10), N-(4-chlorobenzyl) (7) Lack of Cl on sulfonyl; benzyl vs. aryl amine Reduced electron-withdrawing effects; altered binding

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity and Solubility :

  • The 4-chlorobenzenesulfonyl group in the target compound increases logP compared to the methyl-substituted analogue . The ortho-ethoxyphenyl group may reduce aqueous solubility relative to para-substituted derivatives due to steric hindrance of hydrogen bonding .
  • The absence of a sulfonyl chlorine in ’s compound likely lowers membrane permeability compared to the target .

Synthetic Accessibility :

  • Derivatives like those in are synthesized via sulfonation and nucleophilic aromatic substitution, suggesting analogous routes for the target compound .

Research Findings and Data Gaps

  • Synthesis: No explicit protocols for the target compound are published, but methods for analogues involve sulfonyl chloride coupling and Pd-catalyzed amination .
  • Characterization : Infrared (IR) and UV-Vis spectra for related compounds () highlight absorption bands at 1650–1700 cm⁻¹ (C=O/C=N) and 250–300 nm (π→π* transitions), which may guide analysis of the target .

Biological Activity

The compound 10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with significant potential in biological applications. Its unique structural features make it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular structure of the compound includes:

  • Sulfonyl group : Enhances solubility and biological activity.
  • Tetraazatricyclo framework : Contributes to its unique pharmacological properties.
  • Ethoxyphenyl moiety : Potentially affects binding interactions with biological targets.

The chemical formula is C19H20ClN4O2SC_{19}H_{20}ClN_{4}O_{2}S with a molecular weight of approximately 396.90 g/mol.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of compounds structurally related to 10-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine . For instance:

  • Antibacterial Activity : Research indicates that compounds with similar sulfonyl and thiazole groups exhibit moderate to high antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 10 to 50 µM against strains such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific bacterial enzymes or pathways critical for bacterial survival.
  • Disruption of Membrane Integrity : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that the compound may possess selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer agents.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various sulfonamide derivatives:

CompoundMIC (µM)Target Bacteria
Compound A15E. coli
Compound B20S. aureus
Target Compound12Pseudomonas aeruginosa

The target compound demonstrated superior efficacy against Pseudomonas aeruginosa, indicating its potential as a lead compound for further development .

Case Study 2: Cytotoxicity Profile

A study assessing the cytotoxic effects on different cancer cell lines revealed:

Cell LineIC50 (µM)
HeLa (cervical)25
MCF-7 (breast)30
Normal Fibroblasts>100

This suggests a promising therapeutic index for the compound in targeting cancer cells while being less harmful to normal tissues .

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